molecular formula C9H9FO3 B2400583 6-Fluoro-2,3-dimethoxybenzaldehyde CAS No. 457628-14-7

6-Fluoro-2,3-dimethoxybenzaldehyde

Cat. No. B2400583
CAS RN: 457628-14-7
M. Wt: 184.166
InChI Key: GDOQJEBNBOJBQX-UHFFFAOYSA-N
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Description

6-Fluoro-2,3-dimethoxybenzaldehyde is a chemical compound with the molecular formula C9H9FO3 and a molecular weight of 184.17 . It is a solid substance at room temperature .


Molecular Structure Analysis

The InChI code for 6-Fluoro-2,3-dimethoxybenzaldehyde is 1S/C9H9FO3/c1-12-8-4-3-7(10)6(5-11)9(8)13-2/h3-5H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.


Chemical Reactions Analysis

While specific chemical reactions involving 6-Fluoro-2,3-dimethoxybenzaldehyde are not detailed in the retrieved sources, related compounds have been studied. For instance, an unexpected bicyclic side product was obtained from the substitution of one aromatic fluorine by the in situ formed alkoxy group, in the final opening of an epoxide intermediate .


Physical And Chemical Properties Analysis

6-Fluoro-2,3-dimethoxybenzaldehyde is a solid substance at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the retrieved sources.

Scientific Research Applications

Applications in Optical Properties and Material Science

Structural and Electronic Properties Research has highlighted the significance of 2,3-dimethoxybenzaldehyde derivatives in understanding structural and electronic properties. For instance, the study of bromine-substituted 2,3-dimethoxybenzaldehyde revealed intricate details about molecular interactions, stability, and optical responses. Bromine substitution was found to influence intermolecular contacts and enhance nonlinear optical properties, suggesting potential applications in materials science, particularly for nonlinear optical (NLO) materials (Aguiar et al., 2022).

Synthesis and Molecular Structure The synthesis and molecular structure of bromo-dimethoxybenzaldehydes have been studied to understand the effects of bromine position on aromatic rings. These studies involve characterizing solid-state interactions and determining electronic properties through theoretical calculations. Such research provides insights into the physical-chemical properties and stability of these compounds, laying the groundwork for potential applications in various scientific fields (Borges et al., 2022).

Applications in Chemistry and Molecular Modeling

Molecular Structure and Properties The molecular structure and properties of fluorinated benzaldehydes have been the subject of extensive studies. Investigations using techniques like X-ray diffraction and vibrational spectroscopy, complemented by computational studies, shed light on molecular configurations and interactions. These studies provide valuable data for understanding the properties of these compounds and their potential applications in various chemical domains (Tursun et al., 2015).

Safety and Hazards

The safety data sheet for a related compound indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

properties

IUPAC Name

6-fluoro-2,3-dimethoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO3/c1-12-8-4-3-7(10)6(5-11)9(8)13-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDOQJEBNBOJBQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)F)C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluoro-2,3-dimethoxybenzaldehyde

CAS RN

457628-14-7
Record name 6-fluoro-2,3-dimethoxybenzaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a cold (−78° C.) solution of 4-fluoro-1,2-dimethoxybenzene (15.00 g, 96.05 mmol) in anhydrous THF (150 mL) was added n-BuLi (84.5 mL, 211.32 mmol, 2.5 M solution in hexanes) under nitrogen and stirred it for 3 h at −78° C. Quenched the reaction with DMF (75 mL) at −65° C., added 2N HCl (300 mL) dropwise and further stirred for 30 min. Two layers separation was observed. Aqueous layer was extracted with EtOAc. Combined organic layers were washed with water, brine and dried over MgSO4. Filtered the ethyl acetate layer and concentrated it in vacuo. The title compound was purified by flash column chromatography using pure hexanes then 10 and 20% EtOAc in hexanes which provided 14.40 g (78.19 mmol, 82%) of the title compound as a white solid. 1H NMR (400 MHz, DMSO-d6) δ ppm 10.23 (s, 1H), 7.36 (dd, J=9.0, 5.1 Hz, 1H), 7.03 (t, J=9.6 Hz, 1H), 3.87 (s, 3H), 3.83 (s, 3H); 19F NMR (376 MHz, DMSO-d6) δ ppm −131.68-−131.66 (m, 1F).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
84.5 mL
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reactant
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Quantity
150 mL
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solvent
Reaction Step One
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Quantity
300 mL
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reactant
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0 (± 1) mol
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reactant
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[Compound]
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hexanes
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0 (± 1) mol
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solvent
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Yield
82%

Synthesis routes and methods II

Procedure details

To a solution of 4-fluoro-1,2-dimethoxy-benzene (20.0 g, 128.07 mmol) in anhydrous THF (200 mL) under nitrogen at −78° C. was added dropwise a 2.5M solution in hexane of n-BuLi (102.4 mL, 256.14 mmol) for duration 30 min and the reaction mixture was further stirred at the same temperature for 3 h. The reaction mixture was quenched carefully with DMF (100 mL) at −65° C. to −40° C. and left overnight. 2N HCl (300 mL) was added dropwise at −60° C. and the mixture stirred for 30 min. The two layers were separated and the aqueous layer extracted with EtOAc. The combined organic layers were washed with water and brine, dried over MgSO4, filtered and concentrated in vacuo. Purification was completed by flash column chromatography (20% EtOAc/hexane). Yield 18.0 g (85%). 1H NMR (400 MHz, CHLOROFORM-d) δ ppm 10.39 (s, 1H), 7.09 (dd, J=9.4, 5.1 Hz, 1H), 6.84 (t, J=9.6 Hz, 1H), 3.98 (s, 3H), 3.88 (s, 3H). 19F NMR (376 MHz, CHLOROFORM-d): −126 ppm.
Quantity
20 g
Type
reactant
Reaction Step One
[Compound]
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solution
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0 (± 1) mol
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reactant
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102.4 mL
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reactant
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200 mL
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reactant
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0 (± 1) mol
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solvent
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